molecular formula C20H24N2O6 B8515598 2,4-Dinitro-1-[4-(octyloxy)phenoxy]benzene CAS No. 686288-93-7

2,4-Dinitro-1-[4-(octyloxy)phenoxy]benzene

Cat. No.: B8515598
CAS No.: 686288-93-7
M. Wt: 388.4 g/mol
InChI Key: JGMWEQFHZCYGGO-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-[4-(octyloxy)phenoxy]benzene is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

686288-93-7

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

2,4-dinitro-1-(4-octoxyphenoxy)benzene

InChI

InChI=1S/C20H24N2O6/c1-2-3-4-5-6-7-14-27-17-9-11-18(12-10-17)28-20-13-8-16(21(23)24)15-19(20)22(25)26/h8-13,15H,2-7,14H2,1H3

InChI Key

JGMWEQFHZCYGGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml 2-necked bottle equipped with a condenser tube, butanone (200 ml), and then 2,4-dinitrofluorobenzene (18.60 g, 0.100 mol), hydroquinone (11.32 g, 0.100 mol), and potassium carbonate (15.26 g, 0.110 mol) were introduced. The mixture were agitated at room temperature for 2 hours. Then, potassium carbonate (15.26 g, 0.110 mol), octane bromide (27.41 g, 0.110 mol), and butanone (20 ml) were added to the bottle. The mixture were stirred at room temperature for 6 hours. Thereafter, distilled water (300 ml) was added to the bottle, and the mixture was extracted by ethyl acetate (300 ml×3). The collected organic layers were dried by anhydrous sodium sulfate, filtered, and concentrated, and recrystallized by ethanol to obtain 1-[4-(2,4-dinitrophenoxy)phenoxy]octane (31.08 g, 0.080 mol). Yield: 80%. Spectrum: IR (KBr) 3096, 2938, 2854, 1604, 1526, 1504, 1476, 1348, 1273, 1240, 1188, 1116, 1069, 1001 cm−1. 1HNMR (DMSO-d6, 300 MHz). δ8.88 (d, J=2.8 Hz, 1H), 8.43 (dd, J=2.8, J=9.3 Hz, 1H), 7.21 (d, J=8.6 Hz, 2H), 7.10˜7.05 (m, 3H), 3.98 (t, J=6.4 Hz, 2H), 1.73 (quintet, J=6.7 Hz, 2H), 1.4˜1.2 (m, 10H), 0.87 (t, J=6.2, 3H) 13C NMR (DMSO-d6, 75 MHz). δ57.0, 156.1, 146.6, 141.0, 139.0, 129.7, 122.1, 122.0, 118.3, 116.3, 68.1, 31.5, 29.0, 28.9, 28.8, 25.7, 22.3, 14.1.
Quantity
15.26 g
Type
reactant
Reaction Step One
Name
octane bromide
Quantity
27.41 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two
Quantity
11.32 g
Type
reactant
Reaction Step Two
Quantity
15.26 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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